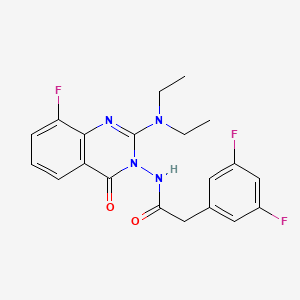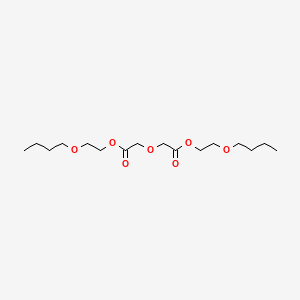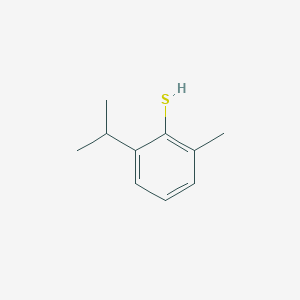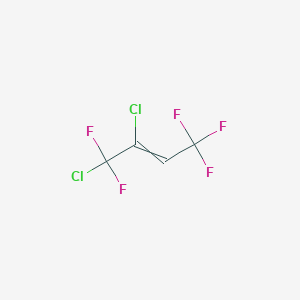
1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene is an organofluorine compound with the molecular formula C4HCl2F5 It is a derivative of butene, where the hydrogen atoms are replaced by chlorine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene can be synthesized through various methods. One common approach involves the fluorination of 1,2-dichloro-2-butene using fluorinating agents such as hydrogen fluoride or antimony trifluoride under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of advanced fluorination techniques and catalysts ensures efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Addition Reactions: The double bond in the butene moiety allows for addition reactions with electrophiles, such as halogens or hydrogen halides.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., hydrogen chloride, hydrogen bromide), and nucleophiles (e.g., hydroxide ions, alkoxide ions). These reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield fluorinated alcohols, while addition reactions with hydrogen halides can produce halogenated butenes .
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high reactivity and ability to form strong bonds with other molecules. This reactivity is harnessed in various chemical reactions, where the compound acts as a key intermediate or reactant .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloro-1,1,2,2,3-pentafluoropropane: This compound is similar in structure but differs in the position of chlorine and fluorine atoms.
cis-1,1,1,4,4,4-Hexafluoro-2-butene: Known for its low global warming potential and zero ozone depletion potential, it is used as a foaming agent in various applications.
Uniqueness
1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene stands out due to its specific arrangement of chlorine and fluorine atoms, which imparts unique chemical properties. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
54815-10-0 |
|---|---|
Molekularformel |
C4HCl2F5 |
Molekulargewicht |
214.95 g/mol |
IUPAC-Name |
1,2-dichloro-1,1,4,4,4-pentafluorobut-2-ene |
InChI |
InChI=1S/C4HCl2F5/c5-2(4(6,10)11)1-3(7,8)9/h1H |
InChI-Schlüssel |
SXAFZSJBIOXONF-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(C(F)(F)Cl)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


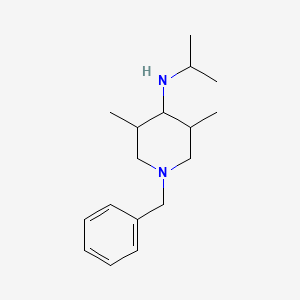
![6-(Methylthio)-1-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13953908.png)
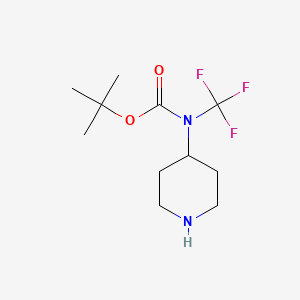
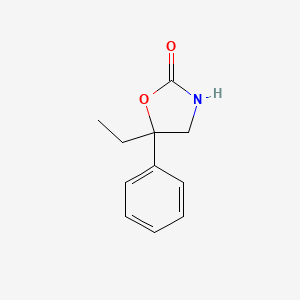
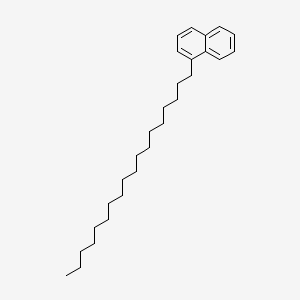
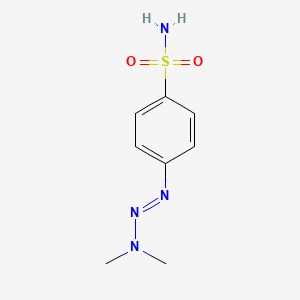
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboxamide](/img/structure/B13953929.png)
![2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)-](/img/structure/B13953933.png)
